molecular formula C6H5FIN B1304776 5-Fluoro-2-iodoaniline CAS No. 255724-71-1

5-Fluoro-2-iodoaniline

Cat. No. B1304776
M. Wt: 237.01 g/mol
InChI Key: UCPDOOZBROQHME-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related fluorinated compounds is described in several papers. For instance, an electrochemical method for synthesizing 5-fluoromethyl-2-oxazolines is presented, which involves the generation of a hypervalent iodine species and demonstrates a sustainable alternative to conventional reagent-based pathways . Another paper details the radiosynthesis of 2-amino-5-[18F]fluoropyridines, which is achieved through a palladium-catalyzed amination reaction following a radiofluorination step . Additionally, the synthesis of various 5-fluorouracil derivatives is reported, which includes iodination and reduction steps, highlighting the importance of halogenated intermediates in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of 5-fluoro-2-iodoaniline would consist of an aromatic ring with a fluorine atom and an iodine atom attached to it. The papers discuss the structural aspects of similar compounds, such as the coordination chemistry of 5-fluoroorotic acid with transition metals, which reveals different coordination modes of the ligand to the metal . This information can be extrapolated to understand the potential coordination chemistry of 5-fluoro-2-iodoaniline.

Chemical Reactions Analysis

The chemical reactivity of fluorinated and iodinated anilines is explored in the context of various reactions. For example, the palladium-catalyzed annulation of fluorine-containing internal alkynes with 2-iodoanilines is described, leading to the regioselective synthesis of fluoroalkylated indole derivatives . This indicates that 5-fluoro-2-iodoaniline could potentially undergo similar palladium-catalyzed reactions to form complex heterocyclic structures.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 5-fluoro-2-iodoaniline are not detailed in the papers, the properties of related compounds can provide insights. The presence of fluorine and iodine atoms in the molecule would likely influence its boiling point, melting point, and solubility due to the halogens' electronegativity and size. The stability of fluorinated derivatives in biological systems is also noted, as seen in the synthesis of 5-[131I]iodo- and 5-[211At]astato-1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl) uracil, which exhibit higher in vitro serum stability compared to their non-fluorinated counterparts .

Scientific Research Applications

Synthesis and Antitumor Applications

Quinol Synthesis for Antitumor Applications 5-Fluoro-2-iodoaniline is used as a precursor in the synthesis of quinols, which are compounds with potential antitumor properties. The process involves the interaction of 5-fluoro-2-iodoaniline with arylsulfonyl chlorides, followed by Sonogashira coupling and cyclization to produce 4-[1-(arylsulfonyl-1H-indol-2-yl)]-4-hydroxycyclohexa-2,5-dien-1-ones. These compounds have shown selective in vitro inhibition of cancer cell lines, particularly those of colon and renal origin, which signifies their potential in developing antitumor drugs (McCarroll et al., 2007).

Synthetic Chemistry and Method Development

Selective Continuous Flow Iodination 5-Fluoro-2-iodoaniline has also been a subject in the development of synthetic methods. For instance, its iodination through C–H lithiation and subsequent treatment with iodine under continuous flow conditions has been described. This process was part of a study aimed at improving the reliability and yield of iodinated compounds, which are valuable in various chemical syntheses (Dunn et al., 2018).

Ullmann Methoxylation In a specific synthetic approach known as Ullmann Methoxylation, 5-fluoro-2-iodoaniline is involved in the preparation of other chemical entities like 2-fluoro-4-methoxyaniline. This method focuses on specific reaction sequences and protection/deprotection strategies for nitrogen and halogen compounds (Ragan et al., 2003).

Regiocontrol in Palladium-Catalyzed Annulation The compound has been used in palladium-catalyzed annulations to achieve regioselective synthesis of indole derivatives. The process allows for the selective formation of 2- or 3-fluoroalkylated indoles, demonstrating the utility of 5-fluoro-2-iodoaniline in fine-tuning chemical synthesis for desired structural outcomes (Konno et al., 2004).

Exploration in Material Science and Analytical Chemistry

Synthesis of Key Intermediates 5-Fluoro-2-iodoaniline is used in synthesizing key intermediates for pharmaceutical applications, such as HIV non-nucleoside reverse transcriptase inhibitors. The synthesis involves a series of steps, including protection, iodination, deprotection, cyclization, and esterification, highlighting its role in complex organic syntheses (Mayes et al., 2010).

Fluorocyclization to Oxazoles The compound is integral in innovative fluorocyclization processes to synthesize oxazoles. This method is significant as it provides a more sustainable and resource-saving protocol, substituting traditional reagent-based pathways with electrochemistry for the synthesis of fluorinated oxazoles (Haupt et al., 2019).

Safety And Hazards

5-Fluoro-2-iodoaniline is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid getting the chemical in eyes, on skin, or on clothing .

properties

IUPAC Name

5-fluoro-2-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FIN/c7-4-1-2-5(8)6(9)3-4/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCPDOOZBROQHME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379065
Record name 5-Fluoro-2-iodoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-iodoaniline

CAS RN

255724-71-1
Record name 5-Fluoro-2-iodoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 255724-71-1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
BA Mayes, NC Chaudhuri, CP Hencken… - … Process Research & …, 2010 - ACS Publications
… (12) In a similar regioselective fashion, direct iodination of aniline 5 using I 2 /CaCO 3 was found to give 85% yield of the undesired 4-chloro-5-fluoro-2-iodoaniline. Treatment of Boc …
Number of citations: 14 pubs.acs.org
AJ McCarroll, TD Bradshaw, AD Westwell… - Journal of medicinal …, 2007 - ACS Publications
… Interaction of 2-iodoaniline or 5-fluoro-2-iodoaniline with a range of arylsulfonyl chlorides affords sulfonamides that undergo Sonogashira couplings under thermal or microwave …
Number of citations: 61 pubs.acs.org
S Settele, FJ Berger, S Lindenthal, S Zhao… - Nature …, 2021 - nature.com
… successfully with 2-bromoaniline and 5-fluoro-2-iodoaniline (see Supplementary Fig. 3), … the additional steric repulsion in 5-fluoro-2-iodoaniline slightly lowered reactivity and selectivity. …
Number of citations: 49 www.nature.com
J Mondal, S Sreejith, P Borah… - … Sustainable Chemistry & …, 2014 - ACS Publications
… For the synthesis of PMX 610, one-pot three component condensation was carried out using 3,4-dimethoxy benzaldehyde, 5-fluoro-2-iodoaniline, and thiourea as the starting materials …
Number of citations: 29 pubs.acs.org
HC Zhang, H Ye, AF Moretto, KK Brumfield… - Organic …, 2000 - ACS Publications
… Typical procedure: To a solution of 5-fluoro-2-iodoaniline (7b; 400 mg, 1.69 mmol) and pyridine (222 mg, 2.8 mmol) in 1,2-dichloroethane (5 mL) was added PS-TsCl resin (Argonaut …
Number of citations: 220 pubs.acs.org
M Pei, X Luo, Q Tang, N Huang, L Wang - Catalysis Communications, 2022 - Elsevier
… Therefore, 5-fluoro-2-iodoaniline, 3, 4-dimethoxybenzaldehyde and potassium sulfide were selected as reaction substrates, and the final target GW610 was synthesized in one step with …
Number of citations: 1 www.sciencedirect.com
DJC Prasad, G Sekar - Organic & Biomolecular Chemistry, 2013 - pubs.rsc.org
A new copper-catalyzed in situ generation of aryl thiolates strategy was successfully developed for the one-pot synthesis of substituted benzothiazoles from 2-iodoanilides using …
Number of citations: 58 pubs.rsc.org
M Rowley, DJ Hallett, S Goodacre… - Journal of medicinal …, 2001 - ACS Publications
… A mixture of 5-fluoro-2-iodoaniline (7.55 g, 31 mmol) and phenylacetylene (5.8 mL, 62 mmol) in N-butylamine (100 mL) was degassed with N 2 for 15 min, and then Pd(PPh 3 ) 2 Cl 2 (…
Number of citations: 153 pubs.acs.org
TK Dey, P Basu, S Riyajuddin, S Biswas… - …, 2020 - Wiley Online Library
… Product of 5-fluoro-2-iodoaniline (6k) also provided lower yield (85 %) in reaction with cyclohexyl isocyanide. Electron withdrawing groups present in meta and para position in respect …
EP Studentsov, AA Golovina, RN Krasikova… - Russian Journal of …, 2021 - Springer
… The strategy of single-pot synthesis of PMX 610 consists in the combined three-component condensation of 5-fluoro-2-iodoaniline 28, 3,4-dimethoxybenzaldehyde, and thiourea in …
Number of citations: 3 link.springer.com

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